1,1,1,2,2,3,3,4-Octafluorooctane
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Overview
Description
1,1,1,2,2,3,3,4-Octafluorooctane is a perfluorinated compound with the molecular formula C8H2F8. It is a colorless, odorless liquid that is highly stable and resistant to chemical reactions due to the strong carbon-fluorine bonds. This compound is part of a larger class of perfluorinated compounds that are known for their unique properties, including high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3,3,4-Octafluorooctane can be synthesized through various methods, including direct fluorination and electrochemical fluorination. Direct fluorination involves the reaction of octane with elemental fluorine under controlled conditions to replace hydrogen atoms with fluorine atoms. Electrochemical fluorination, on the other hand, involves the use of an electrolytic cell to fluorinate octane in the presence of a fluorine-containing electrolyte.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical fluorination due to its efficiency and scalability. This method allows for the production of high-purity perfluorinated compounds with minimal by-products. The process involves the use of specialized equipment and safety measures to handle the highly reactive fluorine gas.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4-Octafluorooctane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, this compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Under extreme conditions, such as high temperatures and pressures, this compound can be reduced to form partially fluorinated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles like sodium amide and lithium aluminum hydride for substitution and reduction reactions, respectively. These reactions typically require harsh conditions, such as high temperatures and pressures, to overcome the stability of the carbon-fluorine bonds.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield partially fluorinated alkanes, while reduction reactions can produce a mixture of fluorinated and non-fluorinated hydrocarbons.
Scientific Research Applications
1,1,1,2,2,3,3,4-Octafluorooctane has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of other perfluorinated compounds.
Biology: Its chemical inertness makes it useful in biological studies where non-reactive environments are required.
Medicine: It is investigated for use in medical imaging and drug delivery systems due to its biocompatibility and stability.
Industry: It is used in the production of high-performance materials, such as fluoropolymers and surfactants, due to its thermal stability and low surface energy.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4-Octafluorooctane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness allow it to function effectively in various applications without undergoing significant chemical changes. The molecular targets and pathways involved are typically related to its interactions with other molecules in a physical rather than chemical manner.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4-Octafluorooctane can be compared with other perfluorinated compounds, such as perfluorobutanesulfonyl fluoride and perfluorooctanoic acid. While all these compounds share similar properties, such as high thermal stability and chemical inertness, this compound is unique in its specific molecular structure and resulting physical properties. For example, perfluorobutanesulfonyl fluoride is more reactive due to the presence of a sulfonyl fluoride group, while perfluorooctanoic acid has different solubility and surface activity characteristics due to the presence of a carboxylic acid group.
List of Similar Compounds
- Perfluorobutanesulfonyl fluoride
- Perfluorooctanoic acid
- Perfluorodecalin
- Perfluorohexane
Properties
CAS No. |
126038-55-9 |
---|---|
Molecular Formula |
C8H10F8 |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4-octafluorooctane |
InChI |
InChI=1S/C8H10F8/c1-2-3-4-5(9)6(10,11)7(12,13)8(14,15)16/h5H,2-4H2,1H3 |
InChI Key |
GSCLJJOOVDNOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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